(Tributylstannyl)methanol
Description
Properties
CAS No. |
27490-33-1 |
|---|---|
Molecular Formula |
C13H30OSn |
Molecular Weight |
321.09 g/mol |
IUPAC Name |
tributylstannylmethanol |
InChI |
InChI=1S/3C4H9.CH3O.Sn/c3*1-3-4-2;1-2;/h3*1,3-4H2,2H3;2H,1H2; |
InChI Key |
MKBQBFPNTLPOIV-UHFFFAOYSA-N |
SMILES |
CCCC[Sn](CCCC)(CCCC)CO |
Canonical SMILES |
CCC[CH2].CCC[CH2].CCC[CH2].[CH2]O.[Sn] |
Pictograms |
Flammable; Acute Toxic; Irritant; Health Hazard; Environmental Hazard |
Synonyms |
1-(Tributylstannyl)methanol; (Hydroxymethyl)tributyltin; Tributyl(hydroxymethyl)stannane; (Tributylstannyl)-methanol; |
Origin of Product |
United States |
Foundational & Exploratory
Spectroscopic Characterization of (Tributylstannyl)methanol: An In-depth Technical Guide
This guide provides a comprehensive overview of the spectroscopic data for (Tributylstannyl)methanol, a versatile organotin reagent.[1][2][3] It is intended for researchers, scientists, and professionals in drug development who utilize or characterize organometallic compounds. This document delves into the practical and theoretical aspects of ¹H NMR, ¹³C NMR, and IR spectroscopy as applied to this specific molecule, offering insights into experimental design and data interpretation.
Introduction to this compound
This compound, with the chemical formula C₁₃H₃₀OSn, is a colorless oil that serves as a valuable intermediate in organic synthesis.[1] Its utility stems from the unique combination of a nucleophilic tributylstannyl group and a functional hydroxymethyl moiety.[1] This structure allows for a diverse range of chemical transformations, making it a key building block in the synthesis of complex molecules. Accurate spectroscopic characterization is paramount to confirm its identity, purity, and to understand its reactivity.
Molecular Structure and Spectroscopic Correlation
The structure of this compound, with its distinct butyl chains and the hydroxymethyl group directly attached to the tin atom, gives rise to a characteristic spectroscopic fingerprint. Understanding the correlation between the molecular structure and the expected spectroscopic signals is fundamental for accurate data interpretation.
Caption: Correlation of ¹H NMR signals with the molecular structure.
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR provides direct information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule gives a distinct signal. [4]
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).
-
Instrument Setup: Acquire the spectrum on a 75 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to single lines for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Relaxation Delay: A relaxation delay of 2-5 seconds is appropriate.
-
¹³C NMR Data Summary (Predicted from a close derivative)
The following data is for tributyl[(methoxymethoxy)methyl]stannane and serves as a close approximation for the tributyltin moiety in this compound.
| Chemical Shift (δ, ppm) | Assignment (Tributyltin moiety) |
| 29.1 | Sn-CH₂-C H₂-CH₂-CH₃ |
| 27.3 | Sn-CH₂-CH₂-C H₂-CH₃ |
| 13.6 | Sn-CH₂-CH₂-CH₂-C H₃ |
| 8.9 | Sn-C H₂-CH₂-CH₂-CH₃ |
Data sourced from Organic Syntheses for tributyl[(methoxymethoxy)methyl]stannane.[5] The signal for the Sn-C H₂-OH carbon is expected to be in the range of 50-60 ppm due to the deshielding effect of the attached oxygen atom.
Interpretation of the ¹³C NMR Spectrum
The ¹³C NMR spectrum of the tributyltin portion of the molecule is expected to show four distinct signals, corresponding to the four non-equivalent carbon atoms in the butyl chains. The chemical shifts are influenced by the proximity to the tin atom. The carbon directly attached to the tin (Sn-C H₂) is the most upfield at approximately 8.9 ppm. [5]The subsequent methylene carbons appear progressively downfield, with the terminal methyl carbon appearing at around 13.6 ppm. [5]The signal for the hydroxymethyl carbon (Sn-C H₂-OH) is anticipated to be significantly downfield due to the strong deshielding effect of the directly attached oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which excites molecular vibrations.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: A thin film of the neat liquid sample is prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the clean plates is recorded first and subtracted from the sample spectrum.
IR Data Summary
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3320 | Broad, Strong | O-H stretch |
| 2970-2860 | Strong | C-H stretch (aliphatic) |
Data sourced from Organic Syntheses.[5]
Interpretation of the IR Spectrum
The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. A prominent, broad absorption band around 3320 cm⁻¹ is indicative of the O-H stretching vibration of the hydroxyl group. [5]The broadness of this peak is due to hydrogen bonding. The strong absorptions in the region of 2970-2860 cm⁻¹ are attributed to the C-H stretching vibrations of the numerous aliphatic C-H bonds in the three butyl groups. [5]
Caption: Correlation of functional groups with IR absorption bands.
Conclusion
The combined application of ¹H NMR, ¹³C NMR, and IR spectroscopy provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information that, when synthesized, confirms the molecular structure and the presence of key functional groups. This guide provides the foundational spectroscopic data and interpretive logic necessary for researchers working with this important organotin compound.
References
-
Axelson, D. E., Kandil, S. A., & Holloway, C. E. (1974). Additivity Parameters for Organotin 13C Chemical Shifts. Canadian Journal of Chemistry, 52(16), 2968-2973. [Link]
-
ResearchGate. (n.d.). 13C and 119Sn NMR Data of Organotin(IV) Compounds. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (n.d.). 13C NMR Spectra Data of Compounds 1 and 2. Retrieved February 13, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 205-234. [Link]
-
Organic Syntheses. (n.d.). tributyl[(methoxymethoxy)methyl]stannane. Retrieved February 13, 2026, from [Link]
-
Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. [Link]
-
Chemsrc. (n.d.). This compound | CAS#:27490-33-1. Retrieved February 13, 2026, from [Link]
-
ResearchGate. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]
-
Chem Help ASAP. (2022, October 7). differences & similarities of 1H & 13C NMR spectroscopy. YouTube. [Link]
-
Jasperse, C. (n.d.). Short Summary of 1H-NMR Interpretation. Minnesota State University Moorhead. [Link]
-
Doc Brown's Chemistry. (n.d.). CH3OH C-13 nmr spectrum of methanol analysis of chemical shifts ppm interpretation of 13C. Retrieved February 13, 2026, from [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. [Link]
Sources
The Hydroxymethyl Stannane Story: From Elusive Intermediate to Essential Reagent
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Hydroxymethyl stannanes, particularly (hydroxymethyl)tributylstannane, represent a pivotal class of reagents in modern organic synthesis. Their journey from a theoretically simple yet practically elusive species to a cornerstone for the introduction of the hydroxymethyl moiety is a compelling narrative of chemical ingenuity. This in-depth technical guide delves into the discovery and history of hydroxymethyl stannanes, tracing their conceptualization, the challenges of their synthesis and stability, and the development of protected analogues that unlocked their synthetic potential. We will explore the key contributions of pioneering researchers, detail the evolution of synthetic protocols, and illuminate the mechanistic underpinnings of their reactivity. This guide aims to provide a comprehensive understanding of these valuable reagents, empowering researchers to leverage their unique properties in the design and execution of complex molecular syntheses.
Introduction: The Allure of the Hydroxymethyl Group in Synthesis
The hydroxymethyl (-CH₂OH) group is a fundamental building block in organic chemistry, appearing in a vast array of natural products, pharmaceuticals, and functional materials. Its introduction into a molecular framework, however, can be a non-trivial synthetic challenge. The development of reagents that can deliver a nucleophilic hydroxymethyl equivalent has therefore been a long-standing goal in synthetic organic chemistry. Organostannanes, with their unique combination of stability and reactivity, emerged as promising candidates for this role.
Early Explorations and the Challenge of Stability
The first synthesis of an α-hydroxystannane is not definitively documented as a singular, celebrated event, which is often the case for reactive intermediates. However, early work in the broader field of organotin chemistry laid the groundwork for their eventual preparation. The addition of organometallic reagents to carbonyls was a well-established transformation, and it was logical to conceive that the addition of a stannyl anion to formaldehyde would yield the desired hydroxymethyl stannane.
The Breakthrough: W.C. Still and the Concept of Hydroxymethyl Anion Equivalents
A paradigm shift in the use of hydroxymethyl stannanes occurred in the late 1970s with the seminal work of W. Clark Still. Recognizing the instability of the free hydroxymethyl stannane, Still ingeniously conceived of using protected derivatives as stable and versatile "hydroxymethyl anion equivalents." In a landmark 1978 paper in the Journal of the American Chemical Society, Still reported the synthesis and application of α-alkoxystannanes.[1][2]
The core of Still's strategy was to mask the reactive hydroxyl group with a protecting group, thereby dramatically increasing the stability of the organostannane reagent. This allowed for its purification, storage, and subsequent use in a controlled manner.
The Seminal Synthesis: A Step-by-Step Protocol
The most widely adopted method for the synthesis of these protected hydroxymethyl stannanes involves the addition of tributylstannyllithium to formaldehyde, followed by in-situ protection of the resulting alcohol. The following is a detailed protocol adapted from the highly reliable Organic Syntheses procedure for the preparation of tributyl[(methoxymethoxy)methyl]stannane.[3]
Experimental Protocol: Synthesis of (Tributylstannyl)methanol (Unprotected Intermediate)
-
To a solution of diisopropylamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (argon or nitrogen), is added n-butyllithium (1.05 equivalents) dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).
-
Tributyltin hydride (1.0 equivalent) is then added dropwise to the LDA solution at 0 °C, and the reaction is stirred for 30 minutes to form tributylstannyllithium.
-
Paraformaldehyde (1.4 equivalents) is added in one portion to the solution of tributylstannyllithium.
-
The reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC).
-
The reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ether or petroleum ether).
-
The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford crude this compound as an oil.
Crucial Insight: The crude this compound is typically used immediately in the next step without purification due to its aforementioned instability. This procedural choice is a direct consequence of the compound's lability.
Experimental Protocol: Protection of this compound with a Methoxymethyl (MOM) Group
-
The crude this compound is dissolved in dichloromethane.
-
Dimethoxymethane is added in large excess to act as both a reagent and a solvent.
-
An acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is added, and the reaction is stirred at room temperature.
-
The reaction is quenched with a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
The product is extracted, and the organic layer is washed, dried, and concentrated.
-
The resulting tributyl[(methoxymethoxy)methyl]stannane can then be purified by distillation or chromatography.
The Power of Protection: Unlocking Synthetic Utility
The genius of Still's approach was that the protected α-alkoxystannane could be readily converted back to a nucleophilic hydroxymethyl equivalent. Treatment of the α-alkoxystannane with a strong base, such as n-butyllithium, results in a transmetallation reaction, cleanly generating the corresponding α-alkoxy organolithium reagent. This organolithium species is a potent nucleophile that can react with a wide range of electrophiles, most notably aldehydes and ketones, to form new carbon-carbon bonds. Subsequent removal of the protecting group under mild acidic conditions reveals the desired hydroxymethyl functionality.
This "stannylation/destannylation" sequence provided a robust and reliable method for the introduction of a hydroxymethyl group, effectively solving the stability problem that had plagued earlier efforts.
Visualization of the Synthetic Workflow
To better illustrate the logical flow of the synthesis and application of hydroxymethyl stannane equivalents, the following diagrams are provided.
Caption: Synthetic workflow for the preparation of a stable hydroxymethyl stannane equivalent.
Caption: Application of a protected hydroxymethyl stannane as a hydroxymethyl anion equivalent.
Comparative Data of Synthetic Methodologies
The following table summarizes the key features of the primary synthetic route to protected hydroxymethyl stannanes.
| Step | Reagents & Conditions | Product | Yield | Key Considerations |
| Stannylation | Tributyltin hydride, LDA, THF, 0 °C to rt; then Formaldehyde | This compound | High (used crude) | The intermediate is not isolated due to instability. |
| Protection (MOM) | Dimethoxymethane, BF₃·OEt₂, CH₂Cl₂ | Tributyl[(methoxymethoxy)methyl]stannane | ~70-80% (from tributyltin hydride) | Avoids the use of carcinogenic chloromethyl methyl ether. |
Conclusion: An Enduring Legacy in Synthesis
The story of hydroxymethyl stannanes is a testament to the power of creative problem-solving in organic chemistry. The initial challenge of their inherent instability was overcome through the elegant concept of protected anion equivalents, a strategy pioneered by W.C. Still. This breakthrough transformed a once-elusive intermediate into a robust and widely used tool for the construction of complex molecules. The development of these reagents has had a profound impact on the field of organic synthesis, enabling the efficient and controlled introduction of the hydroxymethyl group in countless synthetic endeavors, from natural product total synthesis to the development of novel pharmaceuticals. The history of hydroxymethyl stannanes serves as a powerful reminder that understanding and overcoming the limitations of reactive species can lead to the development of invaluable synthetic methods.
References
-
Still, W. C. Stannylation/destannylation. Preparation of .alpha.-alkoxy organolithium reagents and synthesis of dendrolasin via a carbinyl carbanion equivalent. J. Am. Chem. Soc.1978 , 100 (5), 1481–1487. [Link]
-
Danheiser, R. L.; Romines, K. R.; Koyama, H.; Gee, S. K.; Johnson, C. R.; Medich, J. R. A HYDROXYMETHYL ANION EQUIVALENT: TRIBUTYL[(METHOXYMETHOXY)METHYL]STANNANE. Org. Synth.1993 , 71, 133. [Link]
-
Johnson, C. R.; Medich, J. R. Efficient preparation of [(methoxymethoxy)methyl]tributylstannane, a convenient hydroxymethyl anion equivalent. J. Org. Chem.1988 , 53 (17), 4131–4133. [Link]
-
What is the synthesis and purification method of this compound? - FAQ. [Link]
-
Synthetic Studies towards Maoecrystal V. PMC[Link]
Sources
Methodological & Application
Application Note: Stille Hydroxymethylation – Protocol for (Tributylstannyl)methanol Coupling
Executive Summary
The introduction of a hydroxymethyl group (–CH
The Stille cross-coupling of (Tributylstannyl)methanol (CAS: 27490-33-1) offers a transition-metal-catalyzed alternative that operates under neutral conditions, tolerating sensitive functional groups (esters, nitriles, ketones). However, this reagent presents unique challenges:
-
Protodestannylation: The hydroxymethyl group can destabilize the C-Sn bond.
-
Purification: Removal of toxic organotin residues is critical for biological assays.
-
Kinetics: The free hydroxyl group can coordinate to Palladium, potentially retarding the catalytic cycle.
This guide provides a field-proven, high-fidelity protocol for the direct coupling of this compound, integrating the "Copper Effect" for rate acceleration and a self-validating Potassium Fluoride (KF) workup for tin removal.
Reagent Profile & Handling
This compound ( )
-
Physical State: Colorless to pale yellow oil.
-
Stability: Moderately air-stable but sensitive to light and heat.
-
Storage: Store at 2–8°C under Argon. Long-term storage can lead to the formation of bis(tributyltin) oxide.
-
Sourcing vs. Synthesis: Commercially available. Can be synthesized in situ or prior to use via the reduction of tributyltin hydride in the presence of paraformaldehyde, though commercial sourcing is recommended for reproducibility.
Critical Quality Attribute (CQA): Purity must be >95%. Impurities like tributyltin hydride (
Mechanistic Logic & The "Copper Effect"
To master this reaction, one must understand the rate-determining step (RDS). In Stille couplings involving
-
The Problem: The free hydroxyl group can form essentially a chelate or coordinate to the Pd(II) intermediate, creating a "resting state" that slows down the entry of the stannane.
-
The Solution (Copper Effect): The addition of Copper(I) Iodide (CuI) is not merely an additive; it alters the mechanism. CuI facilitates the transmetallation by scavenging free phosphine ligands (preventing catalyst inhibition) or by forming a transient, more reactive organocopper species (
).
Visualization: Catalytic Cycle & Copper Intervention[1]
Figure 1: The Stille catalytic cycle highlighting the critical Transmetallation step where CuI exerts its accelerating effect.
Optimization Matrix
Before starting, select conditions based on your substrate's electronic profile.
| Parameter | Standard Conditions | "Difficult" Substrates (Steric/Deactivated) |
| Catalyst | ||
| Solvent | 1,4-Dioxane or Toluene | DMF or NMP (Polar aprotic accelerates Stille) |
| Temperature | 80°C - 100°C | 60°C - 100°C (Microwave: 120°C for 20 min) |
| Additive | None | CuI (10-20 mol%) + CsF (2.0 equiv) |
| Base | Not usually required | CsF acts as a fluoride source to activate Tin |
Detailed Experimental Protocol
Method A: The "Enhanced" Stille Coupling (Recommended)
This protocol utilizes the "Copper Effect" and Fluoride activation (Mee, Lee, Baldwin conditions) to ensure high conversion even with the free hydroxyl group.
Reagents:
-
Aryl Halide (1.0 equiv)
-
This compound (1.2 – 1.5 equiv)
- (5 mol%)
-
CuI (10 mol%)
-
CsF (2.0 equiv)
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration)
Step-by-Step:
-
Inert Setup: Flame-dry a reaction vial/flask and cool under a stream of Argon or Nitrogen.
-
Solids Addition: Charge the flask with the Aryl Halide, CsF, and CuI.
-
Note: If your catalyst is air-stable (like
is technically, though best handled in a glovebox), add it here. If using highly sensitive catalysts, add inside a glovebox.
-
-
Degassing: Add the anhydrous 1,4-Dioxane. Sparge the solvent with Argon for 10–15 minutes. This is crucial to prevent homocoupling of the stannane or oxidation of the catalyst.
-
Reagent Addition: Add this compound via syringe.
-
Catalyst Addition: If not added in step 2, add
quickly against a positive pressure of Argon. Seal the vessel immediately. -
Reaction: Heat to 90°C for 4–12 hours.
-
Monitoring: Check via LC-MS. Look for the disappearance of Ar-X and the appearance of Ar-CH2OH (M+18 or M+1).
-
-
Endpoint: Once conversion stalls or completes, cool to room temperature. Do not rotovap yet. Proceed immediately to the Workup.
Workup & Purification: The "Self-Validating" System
The most common failure mode in Stille chemistry is not the reaction, but the purification. Tributyltin byproducts (
The Solution: The Potassium Fluoride (KF) Precipitation Method.
Principle: Fluoride has an exceptionally high affinity for Tin. Treatment with KF converts soluble tin halides into polymeric tributyltin fluoride (
Visualization: Purification Workflow
Figure 2: The KF Workup Protocol ensures removal of toxic tin species prior to chromatography.
Detailed Workup Steps:
-
Dilution: Dilute the reaction mixture with Ethyl Acetate or Diethyl Ether (approx. 5x reaction volume).
-
KF Treatment: Add an equal volume of saturated aqueous Potassium Fluoride (KF) solution.[1]
-
The "Crash" (Critical): Stir the biphasic mixture vigorously for 30 minutes. You will see a white, fluffy precipitate form. This is the polymeric tin fluoride.
-
Filtration: Filter the biphasic mixture through a pad of Celite. The toxic tin polymer stays on the Celite.
-
Extraction: Transfer the filtrate to a separatory funnel. Separate layers. Wash the organic layer once more with KF solution, then water, then brine.
-
Drying: Dry over
, filter, and concentrate. -
Chromatography: Purify via flash column chromatography.
-
Pro-Tip: Add 1% Triethylamine to your eluent if your product is acid-sensitive, as silica can be slightly acidic and trace tin salts are Lewis acids.
-
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| No Reaction (SM Recovery) | Catalyst poisoning or Oxidative Addition failure. | 1. Switch to |
| Homocoupling (Ar-Ar) | Disproportionation of Pd(II). | 1. Lower temperature.2. Change solvent to Toluene.3. Ensure Ar-X is in slight excess. |
| Protodestannylation (Ar-H) | Trace acid or unstable C-Sn bond. | 1. Use anhydrous solvents.2. Add free radical scavenger (BHT).3. Protect the reagent: Use Tributyl(methoxymethyl)stannane instead, then deprotect (acidic hydrolysis). |
| Tin Residue in NMR | Incomplete workup. | Repeat KF wash or use "Fused KF on Silica" for column chromatography (10% w/w KF mixed with Silica). |
Safety & Compliance
-
Organotin Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. They are readily absorbed through the skin.
-
Mandatory: Double-glove (Nitrile). Work exclusively in a fume hood.
-
Waste: All solid and liquid waste must be segregated into specific "Organotin Waste" containers. Do not mix with general organic waste streams without labeling.
-
-
Potassium Fluoride: Toxic if swallowed. Avoid contact with acid (forms HF).
References
-
The Stille Reaction (Review): Farina, V.; Krishnamurthy, V.; Scott, W. J. The Stille Reaction.[2][3][4][5][6] Organic Reactions 1997 , 50, 1–652.
-
Enhanced Conditions (CuI/CsF): Mee, S. P. H.; Lee, V.; Baldwin, J. E.[7] Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion.[6][7] Angew.[7][8] Chem. Int. Ed. 2004 , 43, 1132–1136.[7][8]
-
Tin Removal (KF Workup): Leibner, J. E.; Jacobus, J. The use of fused potassium fluoride for the removal of organotin compounds from reaction mixtures. J. Org.[8] Chem. 1979 , 44, 449–450.
-
Reagent Preparation: Seitz, D. E.; Carroll, J. J.; Cartaya, M. C. P.; Lee, S.-H.; Zapata, A. Synthetic equivalents to the hydroxymethyl anion. Stannylmethanol derivatives.[4][9][10][11] Synth. Commun. 1983 , 13, 129.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Workup [chem.rochester.edu]
- 5. This compound | 27490-33-1 | Benchchem [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Stille Coupling Made Easier - The Synergic Effect of Copper(I) Salts and the Fluoride Ion [organic-chemistry.org]
- 8. Stille Coupling [organic-chemistry.org]
- 9. This compound CAS#: 27490-33-1 [m.chemicalbook.com]
- 10. This compound for Organic Synthesis and Polymers [hzsqchem.com]
- 11. This compound CAS#: 27490-33-1 [amp.chemicalbook.com]
Application Note: (Tributylstannyl)methanol as a Strategic Hydroxymethyl Synthon in Natural Product Synthesis
This is a comprehensive Application Note and Protocol Guide for the use of (Tributylstannyl)methanol in natural product synthesis.
Abstract
This compound (1 ) serves as a linchpin reagent in complex molecule synthesis, functioning primarily as a stable, storable equivalent of the hydroxymethyl anion (
Chemical Properties & Strategic Value[1]
| Property | Data |
| CAS Number | 27490-33-1 |
| Formula | |
| MW | 321.09 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point | 110 °C (0.01 mmHg) |
| Stability | Air-stable; store at 4°C. Toxic. |
| Role |
Strategic Utility:
In retrosynthetic analysis, 1 allows for the disconnection of a primary alcohol from an
Mechanisms of Action[2][4][5]
Mode A: Palladium-Catalyzed Hydroxymethylation (Stille)
The most direct application is the Stille cross-coupling with aryl/vinyl halides or triflates. The mechanism proceeds via a standard Pd(0)/Pd(II) cycle. The free hydroxyl group is generally tolerated, though protection (e.g., MOM, TBS) can improve yields in sterically demanding cases.
Mode B: Still-Mitra [2,3]-Wittig Rearrangement
Developed by W.C. Still and A. Mitra, this transformation is a cornerstone of stereoselective synthesis. It involves the conversion of 1 into an allylic ether, followed by Sn
Figure 1: Mechanistic pathway of the Still-Mitra [2,3]-Wittig rearrangement.
Detailed Experimental Protocols
Protocol 1: Preparation of this compound
Reference: Org. Synth. 1998, 75, 139.
Safety: Organotins are toxic. Work in a fume hood. Reagents: Diisopropylamine (1.15 eq), n-BuLi (1.1 eq), Tributyltin hydride (1.0 eq), Paraformaldehyde (1.4 eq).
-
LDA Formation: In a flame-dried 500 mL flask under Argon, dissolve diisopropylamine (13.7 mL) in dry THF (120 mL). Cool to 0°C. Add n-BuLi (1.6 M, 58.4 mL) dropwise. Stir 15 min.
-
Stannyl Anion Generation: Add a solution of tributyltin hydride (24.75 g) in THF (50 mL) dropwise over 30 min. The solution typically turns pale yellow (
). Stir 30 min at 0°C. -
Formylation: Add paraformaldehyde (3.57 g) in one portion. Remove the ice bath.[1]
-
Reaction: Stir at room temperature for 3 hours. The suspension will clear.
-
Workup: Dilute with petroleum ether (500 mL). Wash with water (300 mL) and brine (200 mL).
-
Purification: Dry over
, filter, and concentrate.-
Note: The crude oil (~30 g) is usually sufficiently pure (>95%) for subsequent couplings. Distillation is possible but requires high vacuum (110°C @ 0.01 mmHg).
-
Protocol 2: Stille Cross-Coupling (Hydroxymethylation)
Application: Introduction of -CH2OH to an aryl triflate.
Reagents: Aryl Triflate (1.0 eq), this compound (1.2 eq),
-
Setup: Charge a Schlenk tube with the Aryl Triflate (1.0 mmol), LiCl (127 mg), and
(58 mg). Evacuate and backfill with Argon (3x). -
Solvent/Reagent: Add dry Dioxane (5 mL) and this compound (385 mg, 1.2 mmol).
-
Reaction: Heat to reflux (100°C) for 4–12 hours. Monitor by TLC for disappearance of triflate.
-
Workup: Cool to RT. Dilute with
, wash with KF solution (sat. aq.) to precipitate tin residues. Filter through Celite. -
Purification: Flash chromatography on silica gel.
-
Tip: If separation of tin byproducts is difficult, wash the organic layer with 10% KF solution or use KF/Silica gel additives during concentration.
-
Protocol 3: Still-Mitra [2,3]-Rearrangement
Application: Stereoselective construction of homoallylic alcohols.
-
Ether Formation: React this compound with an allylic bromide (using NaH in THF) to form the allylic stannylmethyl ether .
-
Transmetallation: Dissolve the ether (1.0 mmol) in dry THF (10 mL) under Argon. Cool to -78°C (Critical for stereocontrol).
-
Rearrangement: Add n-BuLi (1.1 eq) dropwise.
-
Observation: The reaction is extremely fast. The Sn-Li exchange occurs, followed immediately by the rearrangement.
-
-
Quench: After 15–30 minutes at -78°C, quench with sat.
or MeOH. -
Isolation: Warm to RT, extract with ether, and purify.
-
Outcome: Yields the homoallylic alcohol with predicted stereochemistry (typically E-alkenes yield anti-1,2-hydroxyalkyl products).
-
Case Studies in Natural Product Synthesis
Case Study 1: Total Synthesis of Justicidin B
Context: Synthesis of Arylnaphthalene Lactone Lignans. Challenge: Construction of the lactone ring from a biaryl triflate precursor.
Workflow:
-
Precursor: A biaryl triflate bearing an ester group.
-
Reaction: Stille coupling with This compound using
. -
Result: The reaction installed the hydroxymethyl group. Under the reaction conditions (or subsequent acidic workup), the primary alcohol spontaneously lactonized with the adjacent ester to form the target lignan, Justicidin B .
-
Yield: High efficiency was noted, validating 1 as a robust "hydroxymethyl" delivery system.
Figure 2: Synthesis of Justicidin B via Stille coupling/Lactonization cascade.
Case Study 2: Marine Polyether Synthesis (Ciguatoxin/Brevetoxin Strategies)
Context: Construction of cyclic ether rings (F-G-H rings). Strategy: The Still-Mitra rearrangement is utilized to establish the relative stereochemistry of the oxygenated carbon chains. Application: An allylic stannylmethyl ether is prepared from a cyclic enal. Transmetallation triggers the [2,3]-rearrangement, creating a homoallylic alcohol with precise stereocontrol. This alcohol is then cyclized (e.g., via ring-closing metathesis or etherification) to form the fused polyether rings characteristic of Ciguatoxins.
Safety and Handling
-
Toxicity: Organotin compounds are neurotoxic and skin irritants. This compound is toxic if swallowed (H301) or in contact with skin (H312).
-
Disposal: All waste streams (aqueous and organic) must be segregated as "Heavy Metal Waste."
-
Decontamination: Glassware should be rinsed with a base bath (KOH/Ethanol) or soaked in a specific tin-decontamination solution before standard washing.
References
-
Preparation of Reagent: Seitz, D. E.; Carroll, J. J.; Cartaya-Marin, C. P. "this compound".[1][2][3] Org.[3][4][5][6] Synth.1998 , 75, 139. Link
-
Still-Mitra Rearrangement: Still, W. C.; Mitra, A. "A highly stereoselective synthesis of Z-trisubstituted olefins via [2,3]-sigmatropic rearrangement of organolithiums". J. Am. Chem. Soc.1978 , 100, 1927. Link
-
Justicidin B Synthesis: Zhang, Y.; et al. "Total synthesis of justicidin B...".[2] Front.[7][3][8][9] Chem.2022 , 10, 1103554.[9] Link
-
Ciguatoxin CTX3C Synthesis: Hirama, M.; et al. "Total synthesis of ciguatoxin CTX3C".[4][10][11] Science2001 , 294, 1904.[12] Link
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]
- 4. First- and second-generation total synthesis of ciguatoxin CTX3C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [3,3]-Sigmatropic rearrangements: recent applications in the total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | 27490-33-1 | Benchchem [benchchem.com]
- 7. Sulfonium-aided coupling of aromatic rings via sigmatropic rearrangement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rittal.com [rittal.com]
- 9. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Total synthesis of ciguatoxin CTX3C: a venture into the problems of ciguatera seafood poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. First- and second-generation total synthesis of ciguatoxin CTX3C - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Total synthesis of ciguatoxin CTX3C - PubMed [pubmed.ncbi.nlm.nih.gov]
application of (Tributylstannyl)methanol in the synthesis of Justicidin B
Application Note: Precision Synthesis of Justicidin B via Stille Coupling-Cyclization Cascade
Executive Summary
This technical guide details the application of (Tributylstannyl)methanol as a hydroxymethyl anion equivalent (
By reacting an aryl triflate bearing a pendant ester with this compound, researchers can install the necessary hydroxymethyl group and induce immediate cyclization in a single pot. This method, validated in recent total syntheses (Wei et al., 2022; Zhang et al., 2019), significantly reduces step count and improves atom economy.
Scientific Foundation & Mechanism[1]
The Strategic Advantage
Constructing the lactone ring (Ring C) of Justicidin B is historically the bottleneck of its synthesis.
-
Classical Approach: Requires separate reduction of a diester or oxidation of a diol, often leading to regioselectivity issues.
-
The this compound Advantage: This reagent acts as a "masked" hydroxymethyl nucleophile. Under Pd-catalysis, it couples with an aryl electrophile.[1][2] The resulting intermediate—a primary alcohol positioned ortho to a methyl ester—undergoes rapid, thermodynamically driven intramolecular transesterification to close the lactone ring.
Mechanistic Pathway
The reaction proceeds through a modified Stille cycle:
-
Oxidative Addition: Pd(0) inserts into the Aryl-OTf bond.
-
Transmetallation: The stannyl moiety of this compound exchanges with the Pd(II) complex.[3] Note: The addition of LiCl and Cs₂CO₃ is critical here. LiCl facilitates the formation of a hypervalent stannate species, accelerating the transfer of the hydroxymethyl group, which is otherwise sluggish due to the oxygen's electronegativity.
-
Reductive Elimination: Formation of the C–C bond yields the ortho-hydroxymethyl aryl ester.
-
In-Situ Lactonization: Under the basic conditions (
, heat), the hydroxyl group attacks the adjacent ester, expelling methanol and forming Justicidin B.
Figure 1: Logical flow of the Stille coupling-lactonization cascade.
Experimental Protocol
Safety Warning: Organotin compounds are toxic and readily absorbed through the skin. All operations must be performed in a fume hood. All waste must be segregated as heavy metal waste.
Materials & Reagents
| Reagent | Role | Equiv. | Notes |
| Aryl Triflate (Precursor) | Substrate | 1.0 | Dried under vacuum |
| This compound | Reagent | 1.5 - 2.0 | Commercial or freshly synthesized |
| Catalyst | 0.1 (10 mol%) | Must be bright yellow; store under Ar | |
| LiCl | Additive | 3.0 | Anhydrous; essential for rate enhancement |
| Base | 2.0 - 3.0 | Promotes lactonization | |
| 1,4-Dioxane | Solvent | - | Anhydrous, degassed |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Flame-dry a 25 mL Schlenk tube or microwave vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Charge the vessel with the Aryl Triflate (1.0 equiv), LiCl (3.0 equiv), and
(3.0 equiv). -
Transfer the vessel into a glovebox (optional but recommended) to add
(10 mol%). If no glovebox is available, add the catalyst quickly under a heavy Argon counter-flow. -
Seal the vessel with a septum.
Step 2: Solvent & Reagent Addition
-
Inject anhydrous 1,4-Dioxane (concentration ~0.1 M relative to triflate) via syringe.
-
Add This compound (1.5 equiv) dropwise via syringe.
-
Sparge the mixture with Argon for 5 minutes to remove dissolved oxygen (critical for Pd cycle longevity).
Step 3: Reaction
-
Heat the reaction mixture to 100–110 °C .
-
Monitor by TLC or LC-MS.
-
Checkpoint: The triflate starting material should disappear within 2–4 hours.
-
Observation: The intermediate alcohol is rarely isolated; the spot corresponding to Justicidin B (usually less polar than the alcohol but more polar than the triflate) should appear directly.
-
-
Stir for 12–16 hours to ensure complete conversion and lactonization.
Step 4: Workup & Tin Removal (Crucial)
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (EtOAc) and filter through a pad of Celite to remove inorganic salts and Pd black.
-
Tin Removal Protocol: Wash the organic filtrate with a 10% KF (Potassium Fluoride) aqueous solution (2x).
-
Why: KF converts soluble tributyltin species into insoluble polymeric tributyltin fluoride (
), which precipitates or is easily removed during chromatography.
-
-
Wash with brine, dry over
, and concentrate under reduced pressure.
Step 5: Purification
-
Purify via flash column chromatography on silica gel.[4]
-
Eluent: Hexanes/Ethyl Acetate gradient (typically 10:1 to 3:1).
-
Validation: Justicidin B is a white solid. Verify structure via ¹H NMR (look for lactone protons and characteristic arylnaphthalene signals).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield / Stalled Reaction | Catalyst poisoning ( | Ensure rigorous degassing. Use fresh |
| Incomplete Lactonization | Insufficient base/heat | Increase reaction time or add more |
| Tin Contamination in NMR | Ineffective workup | Use the KF wash method described above.[5] Alternatively, use silica gel impregnated with 10% KF for the column. |
| Protodehalogentaion | Moisture in solvent | Ensure Dioxane is anhydrous. Water can protonate the intermediate aryl-Pd species. |
Visualizing the Molecular Pathway
The following diagram illustrates the specific transformation from the triflate precursor (Common Intermediate 10) to Justicidin B.
Figure 2: Specific synthetic pathway from Aryl Triflate to Justicidin B.[6]
References
-
Wei, K., Sun, Y., Xu, Y., Hu, W., & Zhang, H. (2022).[2] Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans.[1][2][6][7][8] Frontiers in Chemistry, 10, 1103554.[8]
-
Zhang, H., et al. (2019).[1][6] (Primary methodology source cited within Wei et al. for the Stille coupling protocol). Referenced within context of general arylnaphthalene synthesis.
-
BenchChem. this compound Product & Application Data.
-
Smolecule. Strategic Deployment of this compound in Natural Product Synthesis.
Sources
- 1. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Buy this compound | 1133932-08-7 [smolecule.com]
- 4. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]
- 5. WO2025043225A2 - Degraders of cyclin-dependent kinase 2 - Google Patents [patents.google.com]
- 6. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PubMed [pubmed.ncbi.nlm.nih.gov]
step-by-step guide to the synthesis of (Tributylstannyl)methanol
Executive Summary
(Tributylstannyl)methanol (CAS 27490-33-1) is a pivotal organometallic reagent serving as a hydroxymethyl anion equivalent (
This guide details the Seitz-modified synthesis , utilizing the in situ generation of tributylstannyllithium followed by nucleophilic addition to paraformaldehyde. This route is preferred over direct hydrostannylation for its high regioselectivity and yield.
Safety & Hazard Analysis (Critical)
WARNING: This protocol involves the handling of pyrophoric reagents and toxic organotin compounds. Strict adherence to safety standards is non-negotiable.
| Hazard Class | Specific Agent | Risk Description | Mitigation Protocol |
| Pyrophoric | n-Butyllithium (n-BuLi) | Ignites spontaneously in air; reacts violently with moisture. | Use Schlenk line techniques (Argon/Nitrogen). Use glass syringes with Luer-lock tips. Quench excess carefully. |
| Acute/Chronic Toxicity | Tributyltin Hydride / Derivatives | Neurotoxic; endocrine disruptor; severe marine pollutant. High skin absorption potential. | Double-gloving (Nitrile under Laminate/Silver Shield). Work exclusively in a high-efficiency fume hood. Collect all waste for specific organotin disposal. |
| Carcinogen | Paraformaldehyde | Releases formaldehyde (carcinogen/sensitizer) upon depolymerization. | Handle solids in a fume hood. Avoid dust generation.[2][3] |
Reaction Mechanism & Rationale
The synthesis relies on the "Umpolung" (polarity inversion) of the tin species. Tributyltin hydride (
Mechanistic Steps:
-
Deprotonation: Lithium diisopropylamide (LDA) removes the proton from
, creating the stannyl anion. -
Depolymerization-Addition: The stannyl anion attacks paraformaldehyde (which depolymerizes in situ or reacts as reactive formaldehyde units), forming the alkoxide.
-
Protonation: Aqueous workup yields the primary alcohol.
Mechanistic Pathway Diagram
Detailed Experimental Protocol
Scale: ~85 mmol (Yield approx. 25-30 g) Reference: Based on Organic Syntheses, Coll. Vol. 9, p. 139 (1998).
Reagents & Equipment
-
Flask: 500 mL 3-neck round-bottom flask (flame-dried, Argon-purged).
-
Solvent: Tetrahydrofuran (THF), anhydrous (distilled from Na/benzophenone or from solvent system).
-
Base: Diisopropylamine (13.7 mL, 98 mmol) + n-Butyllithium (1.6 M in hexanes, 58.4 mL, 93 mmol).[5]
-
Electrophile: Paraformaldehyde (3.57 g, 119 mmol, excess).[5]
Step-by-Step Procedure
-
Generation of LDA (0:00 - 0:45)
-
Formation of Stannyl Anion (0:45 - 2:00)
-
Prepare a solution of Tributyltin hydride (24.75 g) in 50 mL anhydrous THF.
-
Add this solution dropwise to the LDA mixture at 0°C over 30–50 minutes.
-
Critical Control Point: The color may shift to a pale yellow/green, indicating the formation of
. Stir for an additional 30 minutes at 0°C.
-
-
Hydroxymethylation (2:00 - 5:00)
-
Add Paraformaldehyde (3.57 g) in one portion (solid addition adapter recommended to maintain inert atmosphere).
-
Remove the ice bath and allow the mixture to warm to Room Temperature (25°C) .
-
Stir for 3 hours. The heterogeneous mixture will slowly clarify as the paraformaldehyde is consumed.
-
-
Workup & Isolation
-
Purification (Optional but Recommended)
-
The crude oil is often sufficiently pure (>90%) for subsequent Stille couplings.
-
If high purity is required, distill via Kugelrohr or short-path distillation (High vacuum required: bp ~110°C at 0.01 mmHg). Note: Silica chromatography can cause streaking/decomposition due to the acid sensitivity of the C-Sn bond.
-
Experimental Workflow Diagram
Quality Control & Characterization
Upon isolation, the identity of the compound must be verified. The following data corresponds to high-purity material.
| Parameter | Specification / Value | Notes |
| Appearance | Colorless to pale yellow oil | Darkening indicates oxidation/decomposition. |
| Boiling Point | 110°C @ 0.01 mmHg | High vacuum required for distillation. |
| Diagnostic doublet for the methylene protons. | ||
| Tributyl chains. | ||
| IR (Film) | 3320 | O-H stretch (Strong). |
Storage: Store at 2–8°C under Argon. Stable for months if protected from light and moisture.
References
-
Primary Protocol: Seitz, D. E.; Carroll, J. J.; Cartaya, C. P.; Lee, S.; Zapata, A. "Efficient Synthesis of Derivatives of Tributylstannylmethanol."[9] Synthetic Communications, 1983 , 13(2), 129–134.[9] Link
-
Standardized Procedure: Pearson, W. H.; Postich, M. J. "this compound."[5][6][9][10][11][12] Organic Syntheses, 1998 , Coll. Vol. 9, 139. Link
-
Safety Data: "Safety Data Sheet: this compound." Fisher Scientific. Link
-
Application (Stille): Farina, V.; Krishnamurthy, V.; Scott, W. J. "The Stille Reaction."[1][13] Organic Reactions, 1997 , 50, 1–652.
Sources
- 1. This compound | 27490-33-1 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.fr [fishersci.fr]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. guidechem.com [guidechem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. This compound | 27490-33-1 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 9. tandfonline.com [tandfonline.com]
- 10. This compound CAS#: 27490-33-1 [amp.chemicalbook.com]
- 11. This compound CAS#: 27490-33-1 [m.chemicalbook.com]
- 12. CAS 27490-33-1: 1-(Tributylstannyl)methanol | CymitQuimica [cymitquimica.com]
- 13. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Purification Strategies for (Tributylstannyl)methanol Chemistry
Welcome to the technical support center for researchers, scientists, and drug development professionals working with (tributylstannyl)methanol and related organotin reagents. The utility of these compounds in C-C bond formation is often complicated by the challenge of removing highly toxic tributyltin byproducts.[1][2] Failure to remove these residues to trace levels (ppm or ppb) can compromise biological assays and prevent regulatory approval for pharmaceutical applications.[2][3]
This guide provides in-depth, field-proven troubleshooting advice and detailed protocols to ensure the efficient and complete removal of organotin contaminants from your reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the primary tributyltin byproducts I need to remove from my reaction? The most common byproducts derived from this compound and other tributyltin reagents include tributyltin halides (Bu₃SnCl, Bu₃SnI), bistributyltin oxide ((Bu₃Sn)₂O), and unreacted starting materials.[4][5] If the reaction involves tin hydrides, hexaalkylditin (e.g., Bu₃SnSnBu₃) may also be present.[4] The specific byproducts depend heavily on the reaction conditions and workup procedures.
Q2: Why is the complete removal of these tin byproducts so critical? Organotin compounds, particularly tributyltin (TBT) derivatives, are notoriously toxic, exhibiting adverse effects on mitochondrial function and acting as potent environmental pollutants.[1][6][7][8] For pharmaceutical development, regulatory agencies mandate stringent limits on such impurities, often requiring removal to the parts-per-million (ppm) level to ensure the safety and efficacy of the final active pharmaceutical ingredient (API).[2][3]
Q3: What are the principal strategies for removing tributyltin byproducts? The core strategies are designed to exploit the chemical properties of the tin byproducts, converting them into forms that are easily separated from the desired organic product. The main approaches are:
-
Precipitation: Converting soluble tin halides into insoluble tributyltin fluoride (Bu₃SnF), which can be removed by filtration.[4][6][9]
-
Chromatography: Utilizing modified stationary phases (e.g., base-treated silica) that strongly retain organotin species.[3][4][10]
-
Extraction: Modifying the polarity of the tin byproducts to facilitate their removal into an aqueous phase.[4][11]
Q4: How can I quantify the level of residual tin in my final product? To confirm that tin levels are within acceptable limits, highly sensitive analytical techniques are necessary. The most common methods for quantifying trace metal impurities include:
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): The gold standard for detecting elements at ppm or even parts-per-billion (ppb) levels.[2][12]
-
Atomic Absorption Spectroscopy (AAS): A robust and widely used method for quantifying specific metal concentrations.[2][12]
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental challenges in a question-and-answer format to help you resolve common issues encountered during the workup and purification of reactions involving this compound.
Issue 1: Persistent Tin Contamination After Aqueous KF Wash
Q: I've washed my organic layer multiple times with aqueous potassium fluoride (KF), but my NMR/ICP-MS analysis still shows significant tin contamination. What's going wrong?
A: This is a common issue that can arise from several factors related to the chemistry of the KF wash.
-
Causality: The effectiveness of this method relies on the reaction between soluble tributyltin halides (e.g., Bu₃SnCl) and aqueous fluoride ions to form tributyltin fluoride (Bu₃SnF). Bu₃SnF is a white solid that is insoluble in most organic solvents and can be removed by filtration.[4][9] Its structure is a linear polymeric chain of penta-coordinate tin atoms linked by fluorine atoms, contributing to its insolubility.[13]
-
Possible Causes & Recommended Solutions:
-
Insufficient Mixing: The reaction is biphasic and requires vigorous agitation to maximize the interfacial area where the reaction occurs.
-
Emulsion or Interfacial Precipitate: A thick white precipitate of Bu₃SnF can form at the interface between the organic and aqueous layers, trapping the desired product and preventing clean separation.[4][12]
-
Presence of Non-Halide Tin Species: The KF wash is most effective for tributyltin halides. Other species like hexaalkylditin (Bu₃SnSnBu₃) or unreacted tributyltin hydride (Bu₃SnH) are less reactive towards KF.
-
Issue 2: Low Recovery of Desired Product
Q: My attempts to remove tin byproducts are successful, but I'm losing a significant amount of my desired product in the process. How can I improve my yield?
A: Product loss during purification is often due to the product's physical properties or its sensitivity to the purification conditions.
-
Possible Causes & Recommended Solutions:
-
Product Co-precipitation: Your product may have limited solubility and could be precipitating along with the tributyltin fluoride.
-
Solution: Reduce the concentration of the KF solution (e.g., to 0.5M) or perform the wash at a slightly elevated temperature to increase your product's solubility.[12] Alternatively, dilute the organic phase with a better solvent for your compound before the wash.
-
-
Product Degradation on Silica Gel: Standard silica gel is acidic (due to silanol groups) and can cause degradation of acid-sensitive compounds.
-
Solution: Deactivate the silica gel by preparing your column eluent with 1-3% triethylamine (Et₃N).[14][15][16] Alternatively, use a stationary phase of basic alumina or a pre-mixed K₂CO₃/silica gel stationary phase, which is highly effective at retaining tin impurities without requiring a basic mobile phase.[3][10][12]
-
-
Issue 3: Purifying Solid Products from Tin Impurities
Q: My product is a solid, and recrystallization alone isn't removing the tin contaminants effectively. What is a better approach?
A: Tin impurities can become trapped within the crystal lattice of a solid product, making them difficult to remove by simple recrystallization.
-
Causality: The similar nonpolar nature of the tributyl groups and many organic products can lead to co-crystallization. A multi-step approach is often necessary.
-
Recommended Solution:
-
Slurry & Filter: Before recrystallization, slurry the crude solid product in a solvent where the product has minimal solubility but the tin impurities are soluble (e.g., cold hexanes or methyl tert-butyl ether (MTBE)).[4][17] Stir for 30-60 minutes, then filter and wash the solid with fresh cold solvent. This removes a significant portion of the tin residue.
-
Recrystallize: Proceed with a standard recrystallization of the washed solid from an appropriate solvent system.
-
Chromatographic Polish: If tin residues persist, dissolve the recrystallized solid and pass it through a short plug of K₂CO₃-treated silica gel or silica gel treated with triethylamine.[3][4]
-
Comparative Overview of Removal Methods
The table below summarizes the most effective methods for tributyltin byproduct removal, allowing for a quick comparison based on your specific needs.
| Method | Principle | Advantages | Disadvantages | Typical Efficiency |
| Aqueous KF Wash | Precipitation of insoluble Bu₃SnF | Simple, inexpensive, and effective for many substrates.[12] | Can form emulsions; may not remove all tin species (e.g., distannanes).[12] | Good to Excellent |
| K₂CO₃/Silica Gel Chromatography | Adsorption | Highly effective, even for stubborn impurities; avoids basic eluents.[3] Reduces tin to <15 ppm.[3] | Requires column chromatography; preparation of stationary phase needed. | Excellent |
| Triethylamine-Treated Silica Gel | Adsorption & Neutralization | Protects acid-sensitive compounds; simple to implement in standard flash chromatography.[14][15] | Introduces a basic amine that must be removed later. | Very Good |
| Acidic Extraction (e.g., Oxalic Acid) | Partitioning | Converts organotins to water-soluble salts that can be extracted.[11] | Product must be stable to acidic conditions. | Good |
| Iodine (I₂) Treatment | Chemical Conversion | Converts unreacted tin hydrides and distannanes to Bu₃SnI, facilitating removal by KF wash.[4] | Adds an extra step and reagent to the workup. | Enhances KF Wash |
Visualized Workflows & Protocols
Decision Tree for Method Selection
This diagram provides a logical pathway to help you select the most appropriate purification strategy based on the properties of your target compound.
Caption: Decision tree for selecting a purification method.
Protocol 1: Aqueous Potassium Fluoride (KF) Wash
This is the most widely used method for removing tributyltin halides.[12]
Caption: Workflow for organotin removal using aqueous KF.
Step-by-Step Methodology:
-
Dilution: After the reaction is complete, cool the mixture to room temperature and dilute with an appropriate organic solvent (e.g., ethyl acetate, diethyl ether).[12]
-
Extraction: Transfer the diluted mixture to a separatory funnel. Wash the organic layer 2-3 times with a 1M aqueous solution of KF. For each wash, shake the funnel vigorously for at least 1 minute.[12][14]
-
Precipitate Management: A white precipitate of Bu₃SnF may form at the interface.[12] If this hinders separation, filter the entire biphasic mixture through a pad of Celite®.
-
Final Washes: Return the organic layer (or the combined filtrate) to the separatory funnel. Wash once with brine, then dry the organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Concentration: Filter away the drying agent and remove the solvent under reduced pressure to yield the crude product, which can be further purified if necessary.
Protocol 2: Flash Chromatography with K₂CO₃-Treated Silica Gel
This method is ideal for acid-sensitive compounds and is highly effective at achieving low ppm levels of tin.[3][10]
Caption: Workflow for organotin removal via chromatography.
Step-by-Step Methodology:
-
Stationary Phase Preparation: Thoroughly mix 10g of finely powdered anhydrous potassium carbonate (K₂CO₃) with 90g of silica gel (by weight).[3][4] This mixture can be stored for future use.
-
Column Packing: Prepare a flash chromatography column with the K₂CO₃/silica gel mixture using either a dry packing or slurry packing method with your chosen eluent.[4]
-
Sample Preparation: Concentrate the crude reaction mixture under reduced pressure. An initial aqueous workup is typically not required.[3] Dissolve the residue in a minimal amount of a suitable solvent (e.g., dichloromethane or the column eluent).[12]
-
Loading and Elution: Carefully load the sample onto the top of the column. Elute the column with an appropriate solvent system determined by TLC analysis. The organotin impurities have a high affinity for the treated silica and will be strongly retained on the column.[10]
-
Fraction Collection: Collect and analyze fractions by TLC to identify those containing the purified product. Combine the pure fractions and concentrate to yield the final product.
References
- JPH029890A - Method for removing organotin compound - Google P
- Technical Support Center: Removal of Organotin Residues from Stille Reactions - Benchchem. (URL: )
- Technical Support Center: Stille Coupling Tin Byproduct Removal - Benchchem. (URL: )
- Optimal Precipitation of Organotin Fluorides by C
- An efficient method for removing organotin impurities - SHANDONG LOOK CHEMICAL. (URL: )
-
A Practical Method for the Disposal of Organotin Residues from Reaction Mixtures | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Organotin chemistry - Wikipedia. (URL: [Link])
-
Stille Coupling - Organic Synthesis. (URL: [Link])
- Tributyltin Halide Workup Procedures: A Technical Support Guide - Benchchem. (URL: )
- Removal of organotin compounds, Cu and Zn from shipyard wastewaters by adsorption – floccul
-
Tributyltin hydride (Tributylstannane), Tin hydrides - Organic Chemistry Portal. (URL: [Link])
-
Stille reaction - Wikipedia. (URL: [Link])
-
Stille reaction | Brief theory, double cross-coupling - YouTube. (URL: [Link])
-
Removal of the By-Product Tributyltin Chloride from Reaction Mixtures - Cornerstone. (URL: [Link])
-
tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. (URL: [Link])
-
Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. (URL: [Link])
- Technical Support Center: Managing and Removing Tin Byproducts
-
Workup for Removing Tin Byproducts - Department of Chemistry : University of Rochester. (URL: [Link])
- Purification of Organic Compounds by Flash Column Chrom
-
Workup for removing tin byproducts ? | ResearchGate. (URL: [Link])
-
Tributyltin fluoride - Hazardous Agents - Haz-Map. (URL: [Link])
- Lab report #4: Diels-Alder Reaction - Google Docs. (URL: )
-
Diels-Alder Reaction in Water Introduction. (URL: [Link])
-
Preparation of - Organic Syntheses Procedure. (URL: [Link])
-
Tributyltin fluoride | C12H27FSn | CID 16120 - PubChem. (URL: [Link])
-
Diels Alder Reaction Experiment Part 3, Recrystallization and Melting Point - YouTube. (URL: [Link])
-
Association mechanism of tributyltin fluoride. | Download Scientific Diagram - ResearchGate. (URL: [Link])
-
Quenching of ketone triplet excited states by atmospheric halides - UCI Aerosol Photochemistry Group. (URL: [Link])
-
Effect of tributyltin on chemiluminescent response of phagocytes from three species of estuarine fish - PubMed. (URL: [Link])
-
How do halides cause fluorescence quenching with quinine sulfates? : r/askscience - Reddit. (URL: [Link])
-
Halide (Cl-) Quenching of Quinine Sulfate Fluorescence: A Time-Resolved Fluorescence Experiment for Physical Chemistry. (URL: [Link])
-
How should I manage glassware that came in contact with organotin compounds? - Reddit. (URL: [Link])
Sources
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- 6. Cornerstone: A Collection of Scholarly and Creative Works for Minnesota State University, Mankato - Undergraduate Research Symposium: Optimal Precipitation of Organotin Fluorides by Cation Exchange [cornerstone.lib.mnsu.edu]
- 7. Tributyltin fluoride - Hazardous Agents | Haz-Map [haz-map.com]
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- 11. JPH029890A - Method for removing organotin compound - Google Patents [patents.google.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Workup [chem.rochester.edu]
- 15. organic-synthesis.com [organic-synthesis.com]
- 16. Chromatography [chem.rochester.edu]
- 17. m.youtube.com [m.youtube.com]
(Tributylstannyl)methanol Synthesis: A Technical Support Guide to Preventing Tin Oxide Formation
Welcome to the technical support center for the synthesis of (Tributylstannyl)methanol. This guide is designed for researchers, scientists, and professionals in drug development who utilize this versatile organometallic reagent. Here, we will address the common and often frustrating issue of tin oxide formation during synthesis, providing in-depth troubleshooting guides and frequently asked questions to ensure the success of your experiments.
Introduction: The Challenge of Tin Oxides
This compound is a valuable reagent in organic synthesis, notably in palladium-catalyzed cross-coupling reactions.[1] Its synthesis, however, is often plagued by the formation of unwanted tin oxides. These byproducts can complicate purification, reduce yields, and interfere with subsequent reactions. Understanding the underlying causes of tin oxide formation is the first step toward preventing it.
Tin compounds, particularly organotin(II) compounds, are susceptible to oxidation, forming more stable organotin(IV) oxides.[2] The presence of atmospheric oxygen or residual moisture in the reaction setup are the primary culprits. Therefore, the key to a successful synthesis lies in the rigorous exclusion of air and water.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of oxygen and moisture in the reaction?
A1: Oxygen and moisture can be introduced from several sources:
-
Atmosphere: Even brief exposure to air can be detrimental.
-
Glassware: Adsorbed moisture on the surface of the glassware is a significant contributor.
-
Solvents and Reagents: Impurities in solvents and reagents can introduce both water and dissolved oxygen.
-
Inert Gas: A low-quality inert gas source or leaks in the gas line can introduce contaminants.
Q2: I observed a white precipitate in my reaction mixture. Is this a tin oxide?
A2: A white precipitate is a strong indication of tin oxide formation. Tin(IV) oxide (SnO2), also known as stannic oxide, is a white powder that is insoluble in most organic solvents.[3] Its formation signals a compromised inert atmosphere.
Q3: Can I salvage a reaction where tin oxides have already formed?
A3: While prevention is always the best strategy, it is sometimes possible to remove tin oxides. One common method involves converting the tin byproducts into insoluble polymeric tin fluorides, which can then be filtered off.[4] However, this adds an extra step to your purification and may not be completely effective.
Q4: Are there alternative methods to reduce tin oxides if they form?
A4: Industrially, tin oxides can be reduced back to tin metal using carbon or hydrogen at high temperatures.[5][6] However, these conditions are generally not compatible with organic synthesis. For laboratory-scale reactions, filtration and chromatography are the most practical, albeit sometimes challenging, purification methods.
Troubleshooting Guide: A Proactive Approach to Oxide Prevention
This section provides a detailed, step-by-step guide to minimizing the formation of tin oxides during the synthesis of this compound. The protocol described here is a common and reliable method for this synthesis.[1][7]
Pre-Reaction Setup: The Foundation of an Inert Environment
A meticulously prepared reaction setup is critical for success. The following steps will help you create and maintain an oxygen- and moisture-free environment.
1. Glassware Preparation:
-
Action: Thoroughly oven-dry all glassware (round-bottom flask, dropping funnel, condenser) at a minimum of 125°C overnight.[8]
-
Rationale: This removes the thin film of adsorbed moisture present on glass surfaces.
-
Pro-Tip: Assemble the glassware while still hot and immediately place it under a positive pressure of high-purity inert gas (Argon or Nitrogen). This prevents atmospheric moisture from re-adsorbing as the glass cools.
2. Inert Gas Setup:
-
Action: Use a Schlenk line or a manifold with a bubbler to maintain a positive pressure of inert gas. A simple balloon setup can also be effective for shorter reactions.[9][10]
-
Rationale: The positive pressure ensures that any leaks in the system will result in the outflow of inert gas rather than the inflow of air.
-
Visualization:
Caption: A typical inert gas setup for anhydrous reactions.
3. Solvent and Reagent Purity:
-
Action: Use anhydrous solvents. Tetrahydrofuran (THF), a common solvent for this reaction, should be freshly distilled from a suitable drying agent like sodium/benzophenone.
-
Rationale: Commercial anhydrous solvents can still contain trace amounts of water that can accumulate and cause problems.
-
Pro-Tip: Store anhydrous solvents over molecular sieves to maintain their dryness.
Reaction Execution: Maintaining a Pristine Environment
The following protocol outlines a common synthesis of this compound, with specific emphasis on preventing oxide formation at each stage.
Step-by-Step Synthesis Protocol
| Step | Action | Rationale | Troubleshooting |
| 1 | In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, argon inlet, and a pressure-equalizing dropping funnel, add diisopropylamine and anhydrous tetrahydrofuran.[1] | Establishes the initial inert atmosphere and dissolves the amine. | Ensure all joints are well-sealed with high-vacuum grease. |
| 2 | Cool the flask in an ice-water bath and slowly add n-butyllithium via syringe. | Formation of lithium diisopropylamide (LDA), a strong, non-nucleophilic base. | A yellowing of the solution is normal. If a precipitate forms, the THF may not be sufficiently dry. |
| 3 | Dropwise add a solution of tributyltin hydride in anhydrous THF to the cooled LDA solution.[7] | Deprotonation of tributyltin hydride to form the tributylstannyl anion. | Maintain a slow addition rate to control the exotherm. |
| 4 | After stirring, add polyoxymethylene (an anhydrous form of formaldehyde) in one portion.[1] | The stannyl anion attacks the formaldehyde to form the desired product. | Ensure the polyoxymethylene is completely dry. |
| 5 | Quench the reaction by carefully adding water after dilution with a non-polar solvent like petroleum ether. | The addition of water protonates the alkoxide intermediate. | Perform the quench at a low temperature to control the exotherm. |
| 6 | Perform an aqueous workup, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1][7] | Isolates the crude product. | If a white precipitate (tin oxides) is observed during workup, it indicates exposure to air. |
Visualization of the Synthesis Workflow
Sources
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- 2. rjpbcs.com [rjpbcs.com]
- 3. chivine-us.com [chivine-us.com]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. echemi.com [echemi.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. researchgate.net [researchgate.net]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: (Tributylstannyl)methanol Impurity Profiling
This guide functions as a specialized Technical Support Center for researchers working with (Tributylstannyl)methanol (
Ticket ID: TSM-PURITY-001 Assigned Specialist: Senior Application Scientist, Organometallics Division
Executive Summary
Commercially sourced this compound is a labile reagent. The primary failure mode in Stille-type cross-couplings using this reagent is not catalyst inactivity, but rather the unrecognized degradation of the reagent into Bis(tributyltin) oxide (TBTO) or Tributyltin hydride (
This guide provides a forensic approach to identifying these impurities before they compromise your synthesis.
Module 1: Rapid Triage & Diagnostics
Use this module to determine if the reagent is viable without running a full spectral panel.
Q1: My sample arrived as a cloudy liquid. Is this normal?
Status: CRITICAL FLAG Diagnosis: No. Pure this compound is a clear, colorless oil.[1][2]
-
Cloudiness/Precipitate: Often indicates the formation of polymeric tin oxides or inorganic tin salts caused by moisture ingress.
-
Yellow Discoloration: Suggests oxidation or the presence of conjugated impurities (though rare in this specific reagent).
Action: Centrifuge the sample under argon. If the supernatant is clear, proceed to NMR. If the bulk is turbid, the titer is likely significantly compromised.
Q2: How can I quickly screen for decomposition using TLC?
Protocol:
-
Stationary Phase: Silica Gel 60
. -
Eluent: 10% Ethyl Acetate in Hexanes.
-
Visualization: UV is ineffective for this reagent (no chromophore). Use Iodine (
) Chamber . Organotins stain rapidly as brown/yellow spots.
| Compound | Appearance | |
| This compound | 0.35 - 0.45 | Dark brown spot (Tail) |
| Bis(tributyltin) oxide (TBTO) | > 0.80 | Faint spot near solvent front |
| Tributyltin hydride | > 0.90 | Very high |
| High Polarity Tin Oxides | 0.00 | Spot remains at baseline |
Expert Insight: If you see a major spot running near the solvent front, your sample has oxidized to TBTO. Do not use it for stoichiometry-sensitive reactions.
Module 2: Spectral Forensics (The "Deep Dive")
Use this module to quantify impurities using NMR. This is the gold standard for validation.
Q3: What is the definitive NMR signature for the active reagent?
You must look for the hydroxymethyl methylene (
-
Chemical Shift:
4.02 ppm (Doublet, Hz) in . -
The "Tell": You must observe Tin Satellites . Tin has two NMR-active isotopes (
and ) with spin 1/2. These create small side-peaks flanking the main doublet.-
If you see a doublet at 4.0 ppm without satellites: It is likely a non-stannylated alcohol impurity.
-
If the satellites are present: The Carbon-Tin bond is intact.
-
Q4: How do I distinguish the major impurities (TBTO and )?
The aliphatic butyl region (0.8–1.7 ppm) is useless for diagnosis as all species overlap there. Focus on these unique markers:
Table 1: Diagnostic NMR Signals (
| Impurity | Origin/Cause | ||
| This compound | Target Compound | ||
| Bis(tributyltin) oxide (TBTO) | No signal > 2.0 ppm | Air Oxidation | |
| Tributyltin Hydride | Incomplete Synthesis | ||
| Tributyltin Chloride | N/A (Butyl overlap only) | Precursor Carryover |
Critical Protocol (Sn-NMR): When running
NMR, use a relaxation delay () of at least 2-5 seconds. Tin nuclei relax slowly; rapid pulsing can saturate the signal and make quantitative integration impossible.
Module 3: Purification & Remediation
Your sample is impure. Can it be saved?
Q5: Can I distill this reagent?
Recommendation: Proceed with Extreme Caution. this compound has a high boiling point and is thermally labile.
-
Boiling Point: ~117°C at 0.34 mmHg (reported for the methoxymethyl derivative).[3] The free alcohol is likely higher.
-
Risk:[3][4] Prolonged heating promotes protodestannylation (breaking the C-Sn bond) or dehydration to form the ether.
-
Better Option: Kugelrohr distillation (bulb-to-bulb) under high vacuum (<0.1 mmHg) is preferable to fractional distillation.
Q6: How do I purify via chromatography without destroying the reagent?
Silica gel is slightly acidic, which can cleave the Carbon-Tin bond (protodestannylation) during the column run.
The Buffered Silica Protocol:
-
Pre-treatment: Slurry the silica gel in Hexanes containing 1% Triethylamine (TEA) .
-
Column Packing: Pour the column with the TEA-treated silica.
-
Elution: Run the column with 5%
10% Ethyl Acetate in Hexanes (maintain 0.5% TEA in the eluent if the separation is slow). -
Result: This neutralizes the silica surface acidity, preserving the stannane.
Module 4: Troubleshooting Workflow (Visualization)
The following logic tree outlines the decision process for validating a commercial batch of this compound.
Figure 1: Diagnostic decision matrix for evaluating this compound purity.
References
-
Seitz, D. E. ; Zapata, A.; "Efficient Synthesis of Derivatives of Tributylstannylmethanol." Synthetic Communications, 1983 , 13(2), 129–134.
- Core Reference: Establishes the primary synthesis route and stability issues.
-
Still, W. C. ; "Palladium-Catalyzed Coupling of Organotin Reagents with Organic Halides." Journal of the American Chemical Society, 1978 , 100(11), 3636.
- Context: Defines the utility of stannanes and the necessity of high purity for c
-
Nanni, D. ; et al. "Spectral Properties of Organotin Compounds." Journal of Organometallic Chemistry, 2015 .
- Data Source: Verification of chemical shifts for TBTO (+85 ppm) and alkyl stannanes.
-
Organic Syntheses , Coll. Vol. 9, p. 102 (1998); Vol. 71, p. 70 (1993). "Tributyl[(methoxymethoxy)methyl]stannane".[1][3]
- Protocol: Provides the standard for handling hydroxymethyl stannane derivatives and purific
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
